

Discovery and first synthesis of 3-Benzylxy-1-propanol

Author: BenchChem Technical Support Team. **Date:** December 2025

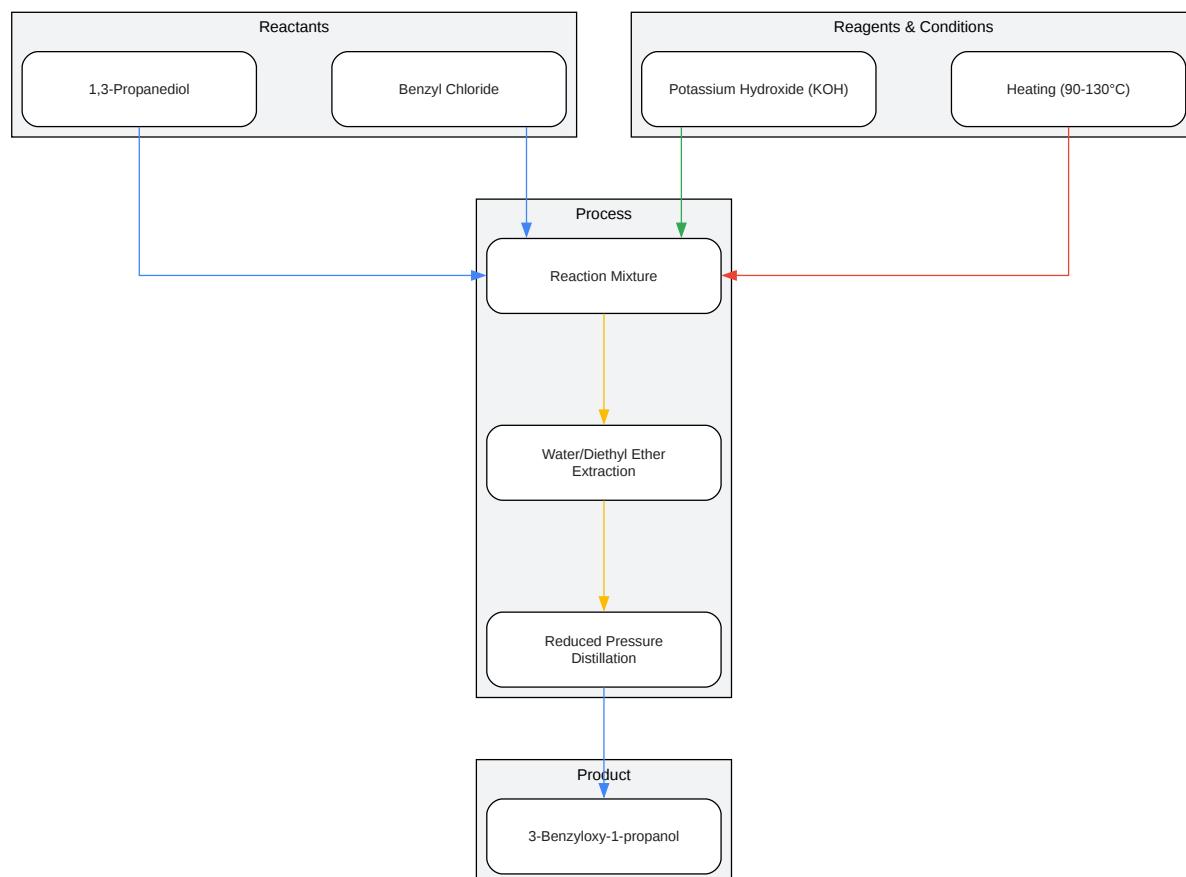
Compound of Interest

Compound Name: 3-Benzylxy-1-propanol

Cat. No.: B156065

[Get Quote](#)

Synthesis of 3-Benzylxy-1-propanol: A Technical Guide


An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylxy-1-propanol is a valuable organic building block frequently utilized in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.^{[1][2]} Its structure incorporates a protected primary alcohol in the form of a benzyl ether, which allows for selective reactions at the free primary alcohol on the other end of the propane chain. This guide details the initial synthesis of **3-Benzylxy-1-propanol**, providing comprehensive experimental protocols and quantitative data to support its application in research and development.

Synthesis Workflow

The primary and most direct synthesis of **3-Benzylxy-1-propanol** involves the monobenzylation of 1,3-propanediol. This reaction, a variation of the Williamson ether synthesis, utilizes benzyl chloride as the benzylating agent in the presence of a base, typically potassium hydroxide. The workflow is depicted below.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-Benzyl-1-propanol**.

Chemical and Physical Data

The following table summarizes the key quantitative data for **3-Benzylxy-1-propanol**.

Property	Value
Molecular Formula	C ₁₀ H ₁₄ O ₂
Molecular Weight	166.22 g/mol
CAS Number	4799-68-2
Appearance	Colorless oily liquid
Boiling Point	111-114 °C at 2 mmHg[1][3]
Density	1.049 g/mL at 25 °C[1][3]
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 7.36-7.28 (m, 5H, Ar-H), 4.51 (s, 2H, -OCH ₂ Ph), 3.79-3.75 (m, 2H, -CH ₂ OH), 3.66-3.64 (t, J=5.5 Hz, 2H, -OCH ₂ CH ₂ -), 2.44 (br s, 1H, -OH), 1.88-1.83 (m, 2H, -CH ₂ CH ₂ CH ₂ -)[4]

Experimental Protocols

Two detailed experimental protocols for the synthesis of **3-Benzylxy-1-propanol** are provided below. Both methods employ the same core reaction but differ slightly in scale and purification procedure.

Protocol 1

This protocol is adapted from a method yielding 77% of the final product.[4]

Materials:

- 1,3-Propanediol (60 g, 0.79 mol)
- Potassium hydroxide (KOH), solid (17.7 g, 0.32 mol)
- Benzyl chloride (39.8 g, 0.32 mol)

- Diethyl ether
- Water

Procedure:

- To a 500 mL round-bottom flask, add 1,3-propanediol (60 g).
- Add solid potassium hydroxide (17.7 g) to the flask to act as a base and to remove trace moisture.
- Begin agitation and heat the mixture to 90°C.
- Add benzyl chloride (39.8 g) dropwise to the reaction mixture using a dropping funnel.
- After the addition is complete, increase the temperature to 130°C and maintain for 2 hours.
- Cool the reaction mixture to room temperature.
- Perform an extraction of the organic phase using a water/diethyl ether separation.
- Remove the solvent from the organic phase via rotary evaporation under reduced pressure.
- Purify the resulting oil by reduced pressure distillation to yield **3-Benzyl-1-propanol** (39.8 g, 77% yield) as a colorless oily product.^[4]

Protocol 2

This protocol provides an alternative procedure with different solvent and workup conditions.^[5]

Materials:

- 1,3-Propanediol (304 g)
- Potassium hydroxide (KOH) (112 g, 2.0 mol)
- Xylene (100 mL)
- Benzyl chloride (104 g, 1.0 mol)

- Methylene chloride
- Magnesium sulfate ($MgSO_4$)
- Water

Procedure:

- Prepare a solution of potassium hydroxide (112 g) in a mixture of xylene (100 mL) and 1,3-propanediol (304 g).
- Heat the solution to 50-60°C.
- Add benzyl chloride (104 g) dropwise to the solution.
- After the addition, increase the temperature to 100°C and heat for 2 hours.[5]
- Cool the solution and add water (400 mL).
- Extract the mixture twice with methylene chloride (600 mL portions).
- Combine the organic extracts and wash them three times with water (400 mL portions).
- Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to obtain a yellow oil.
- Distill the oil under vacuum, collecting the fraction at 98-106°C (1.5 mmHg) to yield 3-benzyloxypropanol (88.7 g).[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Benzyl-1-propanol | 4799-68-2 [chemicalbook.com]

- 2. 3-ベンジルオキシ-1-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-ベンジルオキシ-1-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Benzyloxy-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Discovery and first synthesis of 3-Benzyloxy-1-propanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156065#discovery-and-first-synthesis-of-3-benzyloxy-1-propanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com